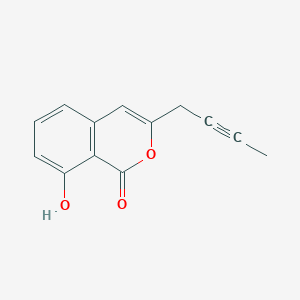
8-Hydroxycapillarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxycapillarin is an organic compound derived from the heterocyclic structure of quinoline. It is known for its chelating properties, which make it useful in various scientific and industrial applications. The compound is a colorless solid and is often used in the quantitative determination of metal ions due to its ability to form stable complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxycapillarin typically involves the reaction of o-aminophenol with acrolein or its derivatives in the presence of an oxidizing agent. This process is a variation of the Skraup reaction, which is commonly used for preparing quinoline compounds. The reaction conditions often include the use of a mineral acid and an oxidizing agent such as o-nitrophenol .
Industrial Production Methods: In industrial settings, the production of this compound involves the gradual addition of a solution of o-nitrophenol in acrolein to an aqueous acid solution of o-aminophenol. The reaction mixture is then subjected to steam distillation to recover the this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxycapillarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
8-Hydroxycapillarin has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for the quantitative determination of metal ions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: this compound derivatives are explored for their potential anticancer, antiviral, and antibacterial activities
Mécanisme D'action
The mechanism of action of 8-Hydroxycapillarin involves its ability to chelate metal ions. The close proximity of the hydroxyl group to the heterocyclic nitrogen makes it a good monoprotic bidentate chelating agent. This allows it to form stable complexes with metal ions such as copper, zinc, and iron. These complexes can inhibit various biological processes, leading to its antimicrobial and anticancer properties .
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Shares similar chelating properties and is used in similar applications.
5-Nitro-8-Hydroxyquinoline (Nitroxoline): An antiprotozoal drug with similar chelating properties.
8-Mercaptoquinoline: A thiol analogue with similar biological activities .
Uniqueness: 8-Hydroxycapillarin is unique due to its specific structural configuration, which allows it to form highly stable metal complexes. This makes it particularly effective in applications requiring strong chelation properties, such as in analytical chemistry and medicinal research.
Propriétés
Numéro CAS |
72448-89-6 |
|---|---|
Formule moléculaire |
C13H10O3 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
3-but-2-ynyl-8-hydroxyisochromen-1-one |
InChI |
InChI=1S/C13H10O3/c1-2-3-6-10-8-9-5-4-7-11(14)12(9)13(15)16-10/h4-5,7-8,14H,6H2,1H3 |
Clé InChI |
GWACCTLVSACUOC-UHFFFAOYSA-N |
SMILES canonique |
CC#CCC1=CC2=C(C(=CC=C2)O)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


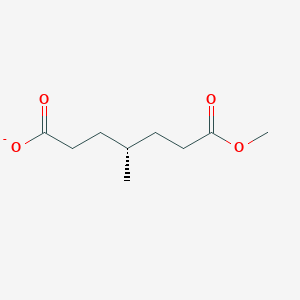
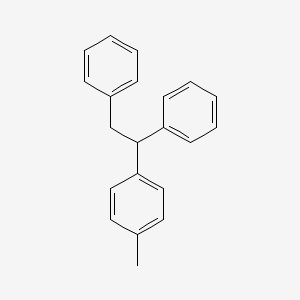
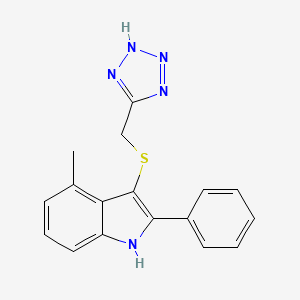
![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
![[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14473955.png)
![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
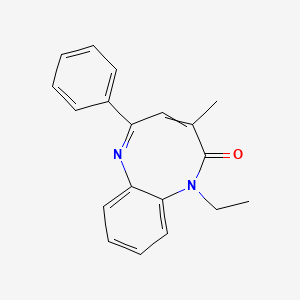
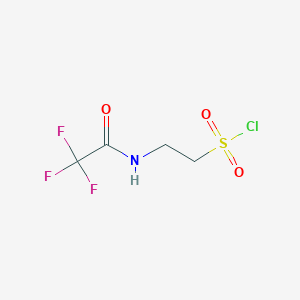
![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
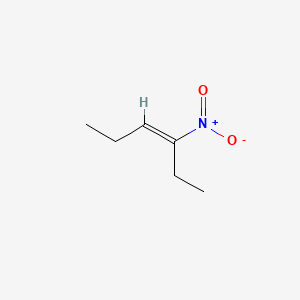
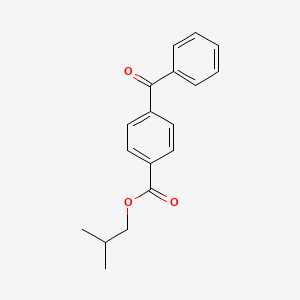
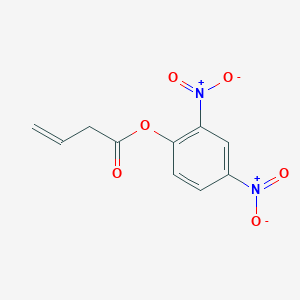
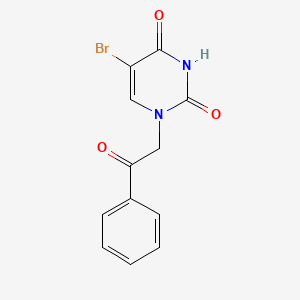
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)
